molecular formula C10H19NO B8616365 4-Piperidinotetrahydropyrane

4-Piperidinotetrahydropyrane

Cat. No. B8616365
M. Wt: 169.26 g/mol
InChI Key: SAPDHAIDOPKGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653489B2

Procedure details

Into a device similar to that used in Example 7 were charged 1.05 g (5.0 mmol) of tetrahydropyranyl-4-methanesulfonate synthesized in Example 5 and having a purity of 86% and 1.28 g (15.0 mmol) of piperidine, and the mixture was reacted at 100° C. for 4 hours. After completion of the reaction, 1.0 ml of 8 mol/l aqueous sodium hydroxide solution and 2.0 ml of water were added to the resulting reaction mixture to make the mixture basic (pH=11), the resulting mixture was extracted twice with each 30 ml of chloroform and the extract was dried over anhydrous magnesium sulfate. After filtration, the extract was concentrated under reduced pressure to obtain 0.74 g (yield: 72%) of 4-piperidinotetrahydropyrane having a purity of 82% (areal percentage according to gas chromatography) as a yellowish liquid.
[Compound]
Name
tetrahydropyranyl-4-methanesulfonate
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:7].[Na+]>O>[N:1]1([CH:4]2[CH2:5][CH2:6][O:7][CH2:2][CH2:3]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
tetrahydropyranyl-4-methanesulfonate
Quantity
1.05 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 100° C. for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
were added to the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted twice with each 30 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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